![molecular formula C7H8Cl2N2O2 B6614409 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione CAS No. 171816-24-3](/img/structure/B6614409.png)
3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C7H8Cl2N2O2 It is a derivative of imidazolidine-2,4-dione, a five-membered heterocyclic compound containing two nitrogen atoms
Mecanismo De Acción
Target of Action
The primary targets of 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the transmission of electrical signals in neurons and the survival of bacteria, respectively.
Mode of Action
This compound interacts with its targets through a process known as molecular docking . In the case of VGCIP, the compound binds to the channel, leading to a change in its conformation that affects the transmission of electrical signals . For bacterial proteins, the compound binds to the active sites of these proteins, inhibiting their function and leading to bacterial death .
Biochemical Pathways
The affected pathways primarily involve the transmission of electrical signals in neurons and the survival mechanisms of bacteria . The downstream effects include the potential alleviation of convulsant activity and the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of the compound’s action include the potential reduction of convulsant activity due to its interaction with VGCIP . Additionally, its interaction with bacterial proteins can lead to bacterial death, giving it potential antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 2,2-dichlorocyclopropylmethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the cyclopropyl ring.
Aplicaciones Científicas De Investigación
3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and antibacterial properties.
Biological Research: It is used in molecular docking studies to evaluate its binding affinity to various biological targets.
Industrial Applications: The compound’s derivatives are explored for their potential use in industrial processes, such as the synthesis of other heterocyclic compounds.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, which lacks the dichlorocyclopropylmethyl group.
Thiazolidine-2,4-dione: A similar compound with a sulfur atom replacing one of the nitrogen atoms in the ring.
Hydantoin: Another related compound with a similar ring structure but different substituents.
Uniqueness
3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione is unique due to the presence of the dichlorocyclopropylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O2/c8-7(9)1-4(7)3-11-5(12)2-10-6(11)13/h4H,1-3H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFLYKIRUJETIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CN2C(=O)CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
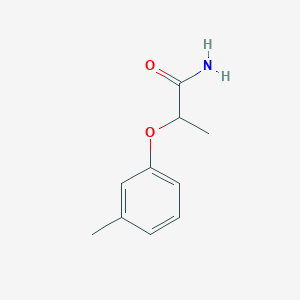
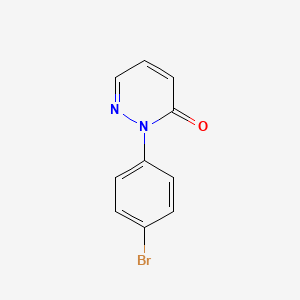
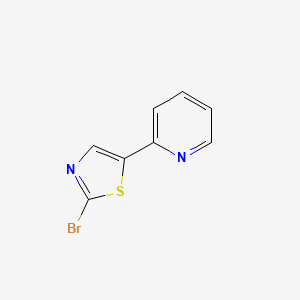
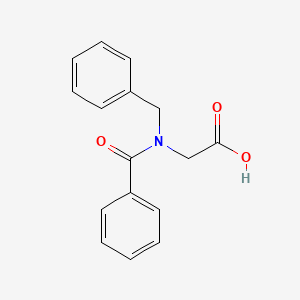
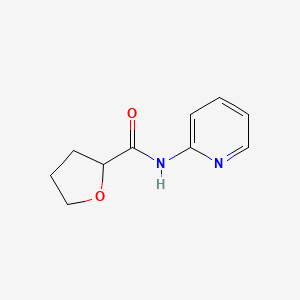
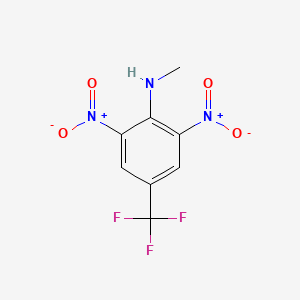
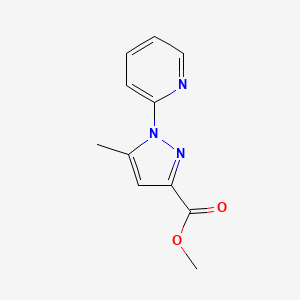
![1',3',3'-trimethylspiro[4H-1,2-oxazole-5,2'-indole]](/img/structure/B6614355.png)
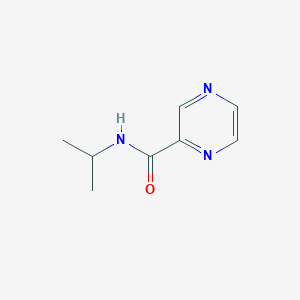
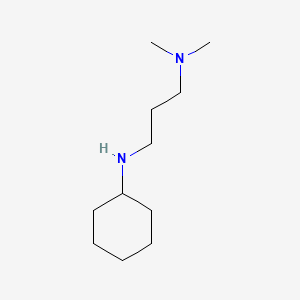
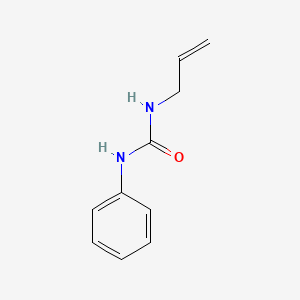
![(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B6614382.png)
![2-Chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B6614400.png)
![Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-](/img/structure/B6614410.png)
